TR antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TR antagonist 1 is a high-affinity thyroid hormone receptor (TR) antagonist with IC50s of 36 and 22 nM for TRα and TRβ, respectively . It displays high affinity for both thyroid hormone TRα and TRβ .
Synthesis Analysis
The synthesis of TR antagonist 1 involves a structure derived “extension hypothesis”. The principal design feature was to attach an extension group to a TR agonist whose structure would perturb the formation of the TR coactivator-binding surface . A computer model of the thyroid hormone receptor (TR) ligand-binding domain in its predicted antagonist-bound conformation was built and a virtual screening algorithm was used to select 100 TR antagonist candidates out of a library of >250,000 compounds .Molecular Structure Analysis
The molecular structure of TR antagonist 1 is designed to perturb the formation of the TR coactivator-binding surface . The structure of TR antagonist 1 is derived from the structure of known agonists .Chemical Reactions Analysis
TR antagonist 1 has been shown to act as a TR antagonist under certain conditions . It has been found to antagonize the effect of T3 on TR with IC50s ranging from 1.5 to 30 M .Aplicaciones Científicas De Investigación
1. Role in Treating Hormone Excess States
TR antagonists, including TR antagonist 1, are significant for their potential clinical utility in treating hormone excess states and other conditions. A study by Baxter et al. (2002) described the synthesis of a TR antagonist (3,5-dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid) that blocks TR binding of T3 and interrupts the formation of the coactivator-binding surface. This compound shows TR antagonist activity for thyroid hormone response element-mediated responses and suggests potential medical and research utility (Baxter et al., 2002).
2. Application in High-Throughput Docking for Hyperthyroidism Treatment
Schapira et al. (2003) explored the use of high-throughput docking to identify TR antagonists as a novel approach for treating hyperthyroidism. They used a virtual screening algorithm to select TR antagonist candidates, identifying compounds that antagonize the effect of T3 on TR, suggesting their potential as a treatment for hyperthyroid patients (Schapira et al., 2003).
3. Exploration of TR Antagonists for Understanding Hormone-Signaling Pathways
TR antagonists are also valuable as chemical probes to understand hormone-signaling pathways. Nguyen et al. (2002) discussed the design of a novel thyroid hormone antagonist that blocks coactivator recruitment. This antagonist, with negligible TR agonist activity, allows for the study of T3 signaling and TR function, providing insights into the hormone-signaling pathways (Nguyen et al., 2002).
4. Potential Use in Developing Drugs for Hyperthyroidism
Malm et al. (2009) highlighted the potential use of TR antagonists in developing drugs for hyperthyroidism. Their study delved into the structure-activity relationships of thyroid hormone antagonists, providing a basis for the design of novel TR antagonists that could effectively treat hyperthyroidism (Malm et al., 2009).
Mecanismo De Acción
TR antagonist 1 prevents other molecules, such as neurotransmitters or hormones, from binding to the receptor and triggering a cellular response . It blocks TR binding of T3, formation of the coactivator-binding surface, and both a positive T3 response on a thyroid hormone response element and a negative T3 response on the TSHβ promoter in cultured cells .
Safety and Hazards
Propiedades
IUPAC Name |
3-[3,5-dibromo-4-[4-hydroxy-3-propan-2-yl-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSWHAFVANRQE-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C=CC2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TR antagonist 1 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.